1,4-Bis(4-acetylphenyl)benzene
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Overview
Description
1,4-Bis(4-acetylphenyl)benzene is an organic compound with the chemical formula C({22})H({18})O(_{2}) It consists of a central benzene ring substituted with two 4-acetylphenyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(4-acetylphenyl)benzene can be synthesized through a variety of methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base . The reaction conditions typically include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-acetylphenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The acetyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1,4-Bis(4-carboxyphenyl)benzene
Reduction: 1,4-Bis(4-hydroxyphenyl)benzene
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
1,4-Bis(4-acetylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-acetylphenyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar in structure but with ethynyl groups instead of acetyl groups.
1,4-Bis(4-carboxyphenyl)benzene: Similar but with carboxyl groups instead of acetyl groups.
1,4-Bis(4-hydroxyphenyl)benzene: Similar but with hydroxyl groups instead of acetyl groups.
Uniqueness
1,4-Bis(4-acetylphenyl)benzene is unique due to its acetyl functional groups, which provide specific reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
1-[4-[4-(4-acetylphenyl)phenyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-15(23)17-3-7-19(8-4-17)21-11-13-22(14-12-21)20-9-5-18(6-10-20)16(2)24/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRWKYYPPBDFRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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